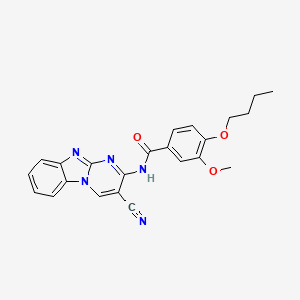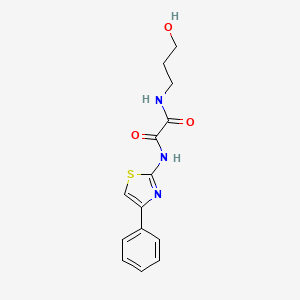![molecular formula C15H11ClN4OS B11991421 5-(4-chlorophenyl)-4-{[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11991421.png)
5-(4-chlorophenyl)-4-{[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-CHLORO-PH)-4-((3-(2-FURYL)-2-PROPENYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-CHLORO-PH)-4-((3-(2-FURYL)-2-PROPENYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
Introduction of the Furyl and Chlorophenyl Groups: These groups can be introduced through substitution reactions using suitable reagents and catalysts.
Formation of the Thiol Group: The thiol group can be introduced through thiolation reactions using sulfur-containing reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group can undergo oxidation to form disulfides.
Reduction: The compound can be reduced to modify the triazole ring or other functional groups.
Substitution: The chlorophenyl and furyl groups can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles.
Major Products
Disulfides: Formed from oxidation of the thiol group.
Reduced Derivatives: Formed from reduction reactions.
Substituted Derivatives: Formed from substitution reactions.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Material Science: Incorporated into polymers and other materials for enhanced properties.
Biology
Antimicrobial Agents: Exhibits activity against various bacterial and fungal strains.
Enzyme Inhibitors: Acts as an inhibitor for specific enzymes.
Medicine
Drug Development: Investigated for potential therapeutic applications, including anticancer and antiviral activities.
Industry
Agriculture: Used in the development of agrochemicals.
Pharmaceuticals: Incorporated into formulations for enhanced drug delivery.
Mechanism of Action
The mechanism of action of 5-(4-CHLORO-PH)-4-((3-(2-FURYL)-2-PROPENYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with binding sites. The exact pathways involved would depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds with similar triazole rings but different substituents.
Thiol-Containing Compounds: Compounds with thiol groups that exhibit similar reactivity.
Uniqueness
The uniqueness of 5-(4-CHLORO-PH)-4-((3-(2-FURYL)-2-PROPENYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C15H11ClN4OS |
|---|---|
Molecular Weight |
330.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-4-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H11ClN4OS/c16-12-7-5-11(6-8-12)14-18-19-15(22)20(14)17-9-1-3-13-4-2-10-21-13/h1-10H,(H,19,22)/b3-1+,17-9+ |
InChI Key |
ZTGMZSZSLXXWJU-COQIBVDLSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=C/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=COC(=C1)C=CC=NN2C(=NNC2=S)C3=CC=C(C=C3)Cl |
solubility |
1.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 2-[[(5-bromo-2-hydroxyphenyl)methylene]amino]-](/img/structure/B11991349.png)

![methyl (2E)-5-(2-chlorophenyl)-7-methyl-3-oxo-2-(thiophen-2-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11991362.png)
![2-Methyl-4-oxo-3-phenoxy-4H-chromen-7-YL (2S)-3-[4-(benzyloxy)phenyl]-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B11991367.png)
![7-[(2Z)-3-chloro-2-butenyl]-3-methyl-8-[(3-phenylpropyl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11991374.png)
![methyl (2E)-2-(2-chlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11991386.png)

![2,2-dimethyl-N-[2,2,2-trichloro-1-({[(2-methylphenyl)amino]carbonothioyl}amino)ethyl]propanamide](/img/structure/B11991394.png)
![4-(2-chlorobenzyl)-N-[(E)-(3-methyl-2-thienyl)methylidene]-1-piperazinamine](/img/structure/B11991398.png)


![2,6-dimethoxy-4-{(E)-[2-({[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenyl acetate](/img/structure/B11991411.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-pyrazinecarbohydrazide](/img/structure/B11991413.png)

